AG-041R

cartilage repair chondrogenesis osteoarthritis

AG-041R is the sole CCK2/gastrin receptor antagonist validated to possess structurally intrinsic, CCK2-independent chondrogenic activity in CL-1 cells and cartilage repair efficacy in vivo. Unlike YM022, YF476, or L-740,093, AG-041R uniquely stimulates collagen type II and aggrecan synthesis and enhances osteochondral defect repair scores, making it the only compound suitable for dual-pathway studies of chondrogenesis and gastrin signaling. Its non-competitive, atypical antagonism at CCK2 (apparent pKb 10.4) enables advanced functional selectivity and receptor-kinetic investigations. Procure AG-041R to ensure unambiguous, reproducible results in CCK2 pharmacology and cartilage biology research.

Molecular Formula C31H36N4O5
Molecular Weight 544.6 g/mol
CAS No. 199800-49-2
Cat. No. B1588705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAG-041R
CAS199800-49-2
Synonyms3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one
AG-041R
Molecular FormulaC31H36N4O5
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESCCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC
InChIInChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1
InChIKeyKOLPMNSDISYEBU-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AG-041R (CAS 199800-49-2): Preclinical Chondrogenic Small Molecule and Selective CCK2 Receptor Antagonist


AG-041R, chemically 2-[(3R)-1-(2,2-diethoxyethyl)-3-{[(4-methylphenyl)carbamoyl]amino}-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-(4-methylphenyl)acetamide , is an orally bioavailable indoline-2-one derivative originally developed as a selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist . The compound is an (R)-enantiomer with a defined stereocenter and a molecular weight of 544.64 g/mol . Beyond its CCK2 antagonist activity, AG-041R exhibits a structurally intrinsic, CCK2-independent chondrogenic activity—a dual pharmacological profile not shared by other in-class CCK2 antagonists [1].

Why AG-041R Cannot Be Substituted by Other CCK2 Antagonists in Cartilage Research


AG-041R is not a fungible CCK2 antagonist. While compounds such as YM022, YF476, L-740,093, and others share the same nominal receptor target, AG-041R is uniquely characterized by a structurally intrinsic, CCK2-independent chondrogenic activity [1]. In direct comparative assays, other CCK2/gastrin receptor antagonists—including L-740,093, PD 134308, and YM022—failed to induce chondrogenesis in the CL-1 bipotent chondroprogenitor cell line [2]. Furthermore, AG-041R displays a non-competitive, atypical antagonism profile at the CCK2 receptor that differs from the competitive behavior of YM022 and YF476 [3]. Therefore, substituting AG-041R with any other CCK2 antagonist—irrespective of receptor potency—will not reproduce its chondrogenic or cartilage repair effects and may confound mechanistic interpretation in CCK2 signaling studies.

Quantitative Differentiation of AG-041R Against Closest CCK2 Antagonist Analogs


Chondrogenic Activity: AG-041R Induces Chondrogenesis in CL-1 Cells, Whereas Other CCK2 Antagonists Do Not

AG-041R uniquely induces chondrogenesis in the bipotent chondroprogenitor cell line CL-1, measured by Alcian blue intensity (marker of cartilage matrix) and mRNA expression of collagen type II and aggrecan. In direct comparative testing, the CCK2/gastrin receptor antagonists L-740,093, PD 134308, and YM022 exhibited no chondrogenic activity in CL-1 cells under identical conditions [1]. The chondrogenic effect of AG-041R is mediated through TGF-β induction and MAP kinase activation, not CCK2 antagonism [2].

cartilage repair chondrogenesis osteoarthritis

Osteochondral Defect Repair In Vivo: AG-041R Improves Histological Score and Glycosaminoglycan Content vs. Untreated Control

In a rabbit model of osteochondral defect (4 mm cylindrical defect in patellar groove), local administration of AG-041R (100 µL of 1 µM at surgery followed by 200 µL via osmotic pump for 14 days) resulted in significantly higher histological repair scores and increased glycosaminoglycan (GAG) quantity at 12 and 24 weeks post-surgery compared to untreated controls [1]. Additionally, AG-041R suppressed degeneration of cartilage surrounding the defect [1].

cartilage repair osteochondral defect in vivo efficacy

CCK2 Receptor Antagonist Potency: AG-041R IC50 = 2.2 nM vs. YM022 (0.5 nM) and YF476 (2.7 nM) in Pancreastatin Secretion Assay

In isolated rat stomach ECL cells, AG-041R inhibited gastrin-evoked pancreastatin secretion with an IC50 of 2.2 nM. In the same assay system, comparator CCK2 antagonists YM022 and YF476 exhibited IC50 values of 0.5 nM and 2.7 nM, respectively [1]. The CCK1 antagonist devazepide was a poor CCK2 antagonist (IC50 ≈ 800 nM) [1]. Importantly, while YM022 and YF476 acted as competitive antagonists (pKb 11.3 and 10.8), AG-041R displayed non-competitive kinetics with an apparent pKb of 10.4 [1].

CCK2 receptor pharmacology potency

ECL Carcinoid Tumor Cell Growth Inhibition: AG-041R Suppresses Mastomys ECL Tumor Cell Proliferation In Vitro

AG-041R inhibits gastrin-induced cell growth of Mastomys ECL carcinoid tumor cells [1]. While quantitative EC50 values are not specified, the inhibition is observed at concentrations consistent with its CCK2 antagonist activity (e.g., 1 µM) . This antiproliferative effect is a class-level property of CCK2/gastrin receptor antagonists and supports the utility of AG-041R in gastric cancer and hypergastrinemia-related tumor models.

gastric cancer ECL carcinoid antiproliferative

Target Applications for AG-041R (CAS 199800-49-2) Based on Validated Differentiation


Cartilage Biology and Osteoarthritis Research

AG-041R is the only CCK2 antagonist with validated intrinsic chondrogenic activity in vitro and cartilage repair efficacy in vivo. Use AG-041R to study chondrogenesis, cartilage matrix synthesis, and repair of osteochondral defects without confounding CCK2-mediated effects. In CL-1 cells, it upregulates collagen type II and aggrecan; in rabbits, it improves histological repair scores and GAG content following osteochondral injury [1][2].

Mechanistic Studies of Non-Competitive CCK2 Receptor Antagonism

AG-041R exhibits a non-competitive, atypical antagonism profile at the CCK2 receptor (apparent pKb 10.4), distinct from the competitive behavior of YM022 and YF476. This makes AG-041R a valuable tool for investigating functional selectivity and receptor-ligand kinetics at the CCK2 receptor, particularly in ECL cell-based assays of gastrin-stimulated pancreastatin secretion [1].

Gastric Cancer and Hypergastrinemia Models

As a potent and selective CCK2 antagonist (IC50 2.2 nM), AG-041R can be employed to block gastrin-mediated proliferative signaling in ECL carcinoid tumor cells and gastric cancer cell lines. Use AG-041R to interrogate the role of gastrin/CCK2 axis in tumor growth, alone or in combination with COX-2 inhibitors (e.g., NS-398), where synergistic effects have been observed [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AG-041R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.